N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
Description
N-[1-(2-Adamantyl)ethyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a rigid adamantyl substituent. The 4-chlorobenzenesulfonamide moiety is a common pharmacophore in antimicrobial, anti-inflammatory, and enzyme-inhibiting agents .
Properties
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPACFOJGRPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and suitable reaction conditions . The process often involves the formation of a carbocation intermediate, which then reacts with 4-chlorobenzenesulfonamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzenesulfonamides .
Scientific Research Applications
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it a useful probe in biological studies.
Industry: The compound is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
Key Observations :
Biological Activity
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
- Molecular Formula : C16H22ClN2O2S
- Molecular Weight : 358.87 g/mol
- IUPAC Name : this compound
This compound contains a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
1. Antimicrobial Activity
Sulfonamides, including this compound, have been studied for their antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- Case Study : A study evaluating various sulfonamide derivatives found that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
2. Cardiovascular Effects
Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance.
- Experimental Findings : In isolated rat heart models, compounds similar to this compound demonstrated a decrease in coronary resistance, suggesting potential applications in managing cardiovascular conditions .
| Compound | Effect on Coronary Resistance | Reference |
|---|---|---|
| 4-Aminoethyl-benzenesulfonamide | Decreased resistance | Figueroa-Valverde et al., 2023 |
| This compound | Potentially similar effects | Current Study |
3. Neurological Impact
The compound has also been explored for its effects on neurological disorders. Its ability to selectively antagonize cannabinoid receptors suggests potential therapeutic applications in treating conditions such as anxiety and neuroinflammatory disorders.
- Research Insights : A patent describes the use of sulfonamides like this compound for treating various neurological disorders, indicating its role as a centrally acting drug .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential.
Conclusion and Future Directions
This compound shows promising biological activity across various domains, including antimicrobial effects, cardiovascular modulation, and neurological impacts. However, further research is required to elucidate its mechanisms of action fully and establish comprehensive pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
